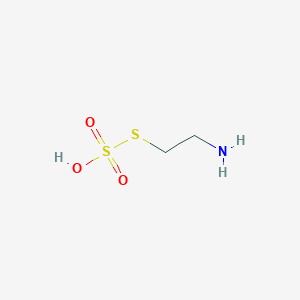
Methyl 6-aminohexanoate hydrochloride
説明
Methyl 6-aminohexanoate hydrochloride is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. It is commonly used in clinical settings as an antifibrinolytic drug and has significant applications in the synthesis of modified peptides and the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a linker in various biologically active structures due to its structural properties .
Synthesis Analysis
The synthesis of related compounds to methyl 6-aminohexanoate hydrochloride involves multiple steps. For instance, the synthesis of hydrochloric 6-guandinyl hexanoic acid starts with caprolactam, which is hydrolyzed to yield 6-aminohexanoic acid. This intermediate is then reacted with S-methylisothioureasulfate to obtain the final product. The process has been optimized to increase the total yield to 70.4% . Although this paper does not directly describe the synthesis of methyl 6-aminohexanoate hydrochloride, the methods used for related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of methyl 6-aminohexanoate hydrochloride would include an amino group attached to a six-carbon chain, ending with a methyl ester group. The hydrochloride indicates the presence of a hydrochloric acid salt form, which could influence its solubility and reactivity. The structure of 6-aminohexanoic acid, the core structure of this compound, contributes to its hydrophobicity and flexibility, which are important for its applications .
Chemical Reactions Analysis
Methyl 6-aminohexanoate hydrochloride can be expected to undergo chemical reactions typical of amino acids and esters. For example, the amino group can participate in the formation of amide bonds, which is a common reaction in peptide synthesis. The ester group could be involved in hydrolysis or transesterification reactions. The synthesis of biscatechol-hydroxamate and triscatechol chelators, as well as conjugates with methyl 6-aminopenicillanate, demonstrates the reactivity of similar compounds in forming complex structures with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 6-aminohexanoate hydrochloride would be influenced by its molecular structure. The hydrophobic nature of the six-carbon chain and the flexibility provided by the ω-amino acid structure are key characteristics. The hydrochloride salt form would affect its solubility in water and other solvents, potentially increasing its reactivity in aqueous environments. The presence of the ester group also suggests a certain degree of reactivity towards nucleophilic agents, which could be utilized in further chemical modifications .
科学的研究の応用
- Summary of the Application: Methyl 6-aminohexanoate hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is used in the solution-phase synthesis of peptides . Peptides are short chains of amino acids that are linked together, and they are the building blocks of proteins. The synthesis of peptides is a fundamental process in living organisms and is crucial for a variety of biological processes.
- Summary of the Application: Papain is a type of protease enzyme that breaks down proteins into smaller peptides or individual amino acids. In this context, Methyl 6-aminohexanoate hydrochloride is used as a substrate in the papain-catalyzed reaction to produce specific peptides .
- Summary of the Application: Methyl 6-aminohexanoate hydrochloride is used in the synthesis of bioactive molecules, which are substances that have an effect on living organisms, cells, or processes . These molecules play a crucial role in various biological processes and are often used in the development of new drugs and therapies.
Safety And Hazards
“Methyl 6-aminohexanoate hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . The safety precautions include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing eye protection/face protection, and if swallowed, calling a POISON CENTER/doctor .
特性
IUPAC Name |
methyl 6-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDOTFAFZJPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467594 | |
| Record name | Methyl 6-aminohexanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminohexanoate hydrochloride | |
CAS RN |
1926-80-3 | |
| Record name | Methyl 6-aminohexanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-aminohexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)



![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)


